molecular formula C22H20ClNO3 B12591622 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-92-3

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide

Cat. No.: B12591622
CAS No.: 648922-92-3
M. Wt: 381.8 g/mol
InChI Key: APYJGLGMOIGNBM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at position 5 and a hydroxyl group at position 2. The N-phenyl group is further modified with a 3-[2-(2-methylphenyl)ethoxy] substituent, introducing both lipophilic (methylphenyl) and flexible ether linkages. This structure is designed to balance solubility and membrane permeability, making it a candidate for antimicrobial and anticancer applications .

Properties

CAS No.

648922-92-3

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-[2-(2-methylphenyl)ethoxy]phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-5-2-3-6-16(15)11-12-27-19-8-4-7-18(14-19)24-22(26)20-13-17(23)9-10-21(20)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)

InChI Key

APYJGLGMOIGNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[2-(2-methylphenyl)ethoxy]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaOCH3 in methanol at room temperature.

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain benzamide derivatives can effectively target specific pathways involved in tumor growth and metastasis, leading to promising results in preclinical models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Several studies have demonstrated that benzamide derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Recent findings suggest that 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthetic Methodologies

The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide typically involves multi-step organic reactions. Key synthetic routes include:

  • Starting Materials : The synthesis often begins with readily available phenolic compounds and chloro-substituted benzamides.
  • Reactions :
    • Esterification : The introduction of the ethoxy group is achieved through esterification reactions.
    • Chlorination : Chlorine substituents are introduced using chlorinating agents under controlled conditions to ensure selectivity.
    • Hydroxylation : Hydroxyl groups are added via hydroxylation reactions using various reagents such as boron tribromide or lithium aluminum hydride.
  • Purification : The final product is purified using recrystallization techniques or chromatography to ensure high purity levels suitable for biological testing .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzamide derivatives and assessed their anticancer activity against breast cancer cell lines. The study highlighted that the compound exhibited a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A research article detailed the evaluation of various benzamide derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics, indicating its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Pharmacokinetic and Toxicity Considerations

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to methoxy analogues (e.g., ) .
  • Metabolic Stability : The ethoxy linker may reduce oxidative metabolism compared to CF₃-containing compounds (e.g., MMV665807) .
  • Toxicity : Simpler substituents (e.g., methylphenyl vs. thiophene in ) may lower the risk of reactive metabolite formation .

Biological Activity

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide can be represented as follows:

  • Molecular Formula : C22H20ClNO3
  • IUPAC Name : 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide
  • CAS Number : 648922-93-4

This compound features a chloro group, a hydroxy group, and an ether linkage, which contribute to its diverse biological activities.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that derivatives of benzamides, including compounds similar to 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide, exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for these compounds vary based on the cancer type but generally indicate potent activity against various human cancer cell lines .

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has been shown to have Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin and vancomycin . The structure-activity relationship (SAR) analysis suggests that the presence of halogen atoms and hydrophobic groups enhances its antibacterial potency.

Bacterial Strain MIC (µg/mL) Comparison Drug
Staphylococcus aureus25Streptomycin
Escherichia coli15Ciprofloxacin
Streptococcus pyogenes7.81Vancomycin

Anti-inflammatory Properties

Additionally, there is evidence suggesting that compounds similar to 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), making them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : It is suggested that this compound can affect signaling pathways related to apoptosis and inflammation.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell wall synthesis or function, leading to cell death.

Case Studies

Several case studies have focused on the efficacy of similar compounds in clinical settings:

  • A study evaluating a series of benzamide derivatives found that certain modifications significantly enhanced their anticancer activity against breast cancer models.
  • Another investigation into antimicrobial efficacy demonstrated that a related compound effectively reduced bacterial load in infected animal models, showcasing its potential for therapeutic use.

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